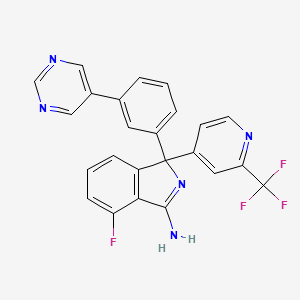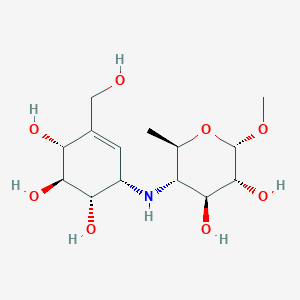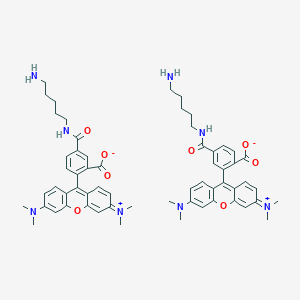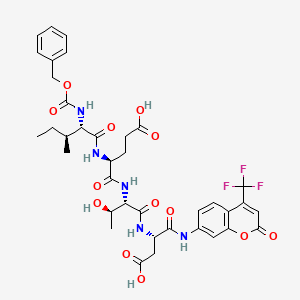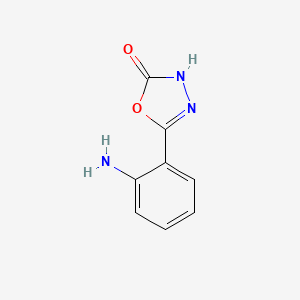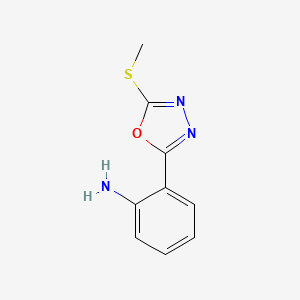
(-)-cis-anti-N2-BPDE-dG
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-cis-anti-N2-BPDE-dG, also known as (-)-cis-anti-benzo[a]pyrene diol epoxide-deoxyguanosine, is a DNA adduct formed when benzo[a]pyrene, a polycyclic aromatic hydrocarbon, undergoes metabolic activation. This compound is significant in the study of chemical carcinogenesis as it is a major DNA lesion resulting from exposure to benzo[a]pyrene, which is found in tobacco smoke, grilled foods, and environmental pollutants.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (-)-cis-anti-benzo[a]pyrene diol epoxide-deoxyguanosine involves several steps:
Oxidation of Benzo[a]pyrene: Benzo[a]pyrene is first oxidized to benzo[a]pyrene-7,8-dihydrodiol.
Epoxidation: The dihydrodiol is then further oxidized to form benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide.
Reaction with Deoxyguanosine: The epoxide reacts with deoxyguanosine to form the (-)-cis-anti-benzo[a]pyrene diol epoxide-deoxyguanosine adduct.
Industrial Production Methods
Industrial production of this compound is not common due to its highly specific and research-oriented nature. The synthesis is typically carried out in specialized laboratories under controlled conditions to ensure the purity and stability of the compound.
Chemical Reactions Analysis
Types of Reactions
(-)-cis-anti-benzo[a]pyrene diol epoxide-deoxyguanosine undergoes several types of chemical reactions:
Oxidation: The compound can be further oxidized under certain conditions.
Reduction: Reduction reactions can alter the epoxide ring structure.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Water, alcohols, amines.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, (-)-cis-anti-benzo[a]pyrene diol epoxide-deoxyguanosine is used to study the mechanisms of DNA damage and repair. It serves as a model compound to understand the interactions between DNA and carcinogenic substances.
Biology
In biological research, this compound is used to investigate the mutagenic and carcinogenic effects of benzo[a]pyrene. It helps in understanding how DNA adducts contribute to mutations and cancer development.
Medicine
In medical research, (-)-cis-anti-benzo[a]pyrene diol epoxide-deoxyguanosine is studied for its role in cancer etiology. It aids in the development of biomarkers for exposure to carcinogens and the assessment of cancer risk.
Industry
While not widely used in industry, this compound is important in environmental monitoring and the development of strategies to mitigate exposure to carcinogenic pollutants.
Mechanism of Action
The mechanism of action of (-)-cis-anti-benzo[a]pyrene diol epoxide-deoxyguanosine involves its interaction with DNA. The compound forms covalent bonds with the N2 position of deoxyguanosine in DNA, leading to the formation of DNA adducts. These adducts can cause mutations during DNA replication, contributing to carcinogenesis. The molecular targets include DNA polymerases and repair enzymes, which are involved in the recognition and repair of DNA damage.
Comparison with Similar Compounds
Similar Compounds
- (+)-cis-anti-benzo[a]pyrene diol epoxide-deoxyguanosine
- (-)-trans-anti-benzo[a]pyrene diol epoxide-deoxyguanosine
- (+)-trans-anti-benzo[a]pyrene diol epoxide-deoxyguanosine
Uniqueness
(-)-cis-anti-benzo[a]pyrene diol epoxide-deoxyguanosine is unique due to its specific stereochemistry, which influences its interaction with DNA and its biological effects. The cis-anti configuration is particularly significant in the formation of stable DNA adducts and the subsequent biological outcomes.
Properties
CAS No. |
66113-73-3 |
|---|---|
Molecular Formula |
C₃₀H₂₇N₅O₇ |
Molecular Weight |
569.56 |
Synonyms |
[7S-(7α,8β,9β,10β)]-2’-Deoxy-N-(7,8,9,10-tetrahydro-7,8,9-trihydroxybenzo[a]pyren-10-yl)guanosine; Benzo[a]pyrene Guanosine deriv.; (-)-cis-anti-7,8,9-Trihydroxy-10-(2’-deoxyguanosin-2-yl)benzo[a]pyrene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


